[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate typically involves a multi-step process. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-1,2,3-triazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, solvent recovery and recycling processes are employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The triazole ring can undergo oxidation to form different derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its antifungal and antibacterial properties. It is also explored for its potential use in treating certain types of cancer due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for use in various agricultural applications.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-1H-1,2,3-triazole
- 2-chloroacetyl chloride
- 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl acetate
Uniqueness
Compared to similar compounds, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate stands out due to its unique combination of a triazole ring and a chloroacetate group. This combination imparts distinct reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-5-11(17)18-7-9-6-16(15-14-9)10-3-1-8(13)2-4-10/h1-4,6H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXCYBOZHNQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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